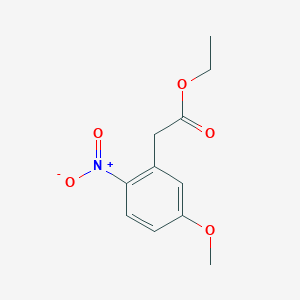
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate
Description
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a methoxy group at the para-position (5-methoxy) and a nitro group at the ortho-position (2-nitro). The ethyl acetate moiety is linked to the aromatic core via a methylene bridge. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing benzofuranones, indole derivatives, and other heterocyclic scaffolds . Its structural features—electron-donating methoxy and electron-withdrawing nitro groups—create a polarized aromatic system that influences reactivity in nucleophilic substitutions, reductions, and cyclizations.
Properties
CAS No. |
117559-88-3 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-6-9(16-2)4-5-10(8)12(14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
MNFJMQQBFICDDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Synonyms |
Benzeneacetic acid, 5-Methoxy-2-nitro-, ethyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate typically involves the esterification of 2-(5-methoxy-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(5-methoxy-2-aminophenyl)ethanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(5-methoxy-2-nitrophenyl)acetic acid and ethanol
Scientific Research Applications
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes and receptors. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-(5-Chloro-2-Nitrophenyl)Acetate
- Structural Difference : Methoxy (5-OCH₃) replaced with chloro (5-Cl).
- Impact: Chloro’s electron-withdrawing nature increases the nitro group’s electrophilicity, enhancing reactivity in reductions or coupling reactions.
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate
- Structural Difference : Methoxy (5-OCH₃) replaced with hydroxyl (2-OH); nitro remains at 5-position.
- Impact : The hydroxyl group enables hydrogen bonding, influencing crystal packing (as observed in X-ray studies) and solubility in polar solvents. This derivative is used in synthesizing dronedarone intermediates .
Ethyl 2-(4-Methoxy-2-Nitrophenyl)Acetate
- Structural Difference : Methoxy shifted from 5- to 4-position.
- Isomeric differences in melting points and solubility are noted due to varying molecular symmetry .
Functional Group Modifications
5-Methoxy-2-Nitrophenylacetic Acid
- Structural Difference : Ethyl ester replaced with carboxylic acid.
- Impact : The acid form exhibits higher polarity and lower lipophilicity, making it suitable for aqueous-phase reactions. It serves as a precursor for ester derivatives like the target compound .
Ethyl 2-Cyano-2-(5-Methoxy-2-Nitrophenyl)Acetate
- Structural Difference: Additional cyano (-CN) group on the acetate chain.
- Impact: The cyano group introduces a reactive site for nucleophilic additions, enabling access to α-aminonitrile or tetrazole derivatives. This modification increases molecular weight by 26 g/mol compared to the target compound .
2-(5-Methoxy-2-Nitrophenyl)Acetonitrile
Ester Chain Variations
Methyl 2-(5-Methoxy-2-Nitrophenyl)Acetate
Extended Conjugation and Hybrid Systems
Ethyl 4-(2-Nitrophenyl)-3-Oxobutanoate
- Structural Difference : Keto group added to the acetate chain.
- Impact: The ketone enables enolate formation, facilitating Claisen or Aldol condensations. This reactivity is absent in the target compound .
Data Tables
Table 1: Substituent and Functional Group Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


